3R-Benzyl-L-glutamate NCA
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Overview
Description
3R-Benzyl-L-glutamate NCA, also known as γ-benzyl-L-glutamate N-carboxyanhydride, is a derivative of the amino acid glutamate. This compound is primarily used in the synthesis of polypeptides through ring-opening polymerization. Polypeptides synthesized from this compound exhibit unique properties that make them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3R-Benzyl-L-glutamate NCA typically involves the reaction of γ-benzyl-L-glutamate with phosgene or its derivatives. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the N-carboxyanhydride. The process involves the following steps:
Formation of the N-carboxyanhydride: γ-benzyl-L-glutamate is reacted with phosgene in the presence of a base such as triethylamine.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity. Advanced techniques such as high-vacuum and low-temperature polymerization are employed to minimize side reactions and improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3R-Benzyl-L-glutamate NCA undergoes various chemical reactions, including:
Ring-Opening Polymerization (ROP): This is the primary reaction for synthesizing polypeptides.
Substitution Reactions: The benzyl group can be substituted with other functional groups to modify the properties of the resulting polypeptides.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3R-Benzyl-L-glutamate NCA involves the ring-opening polymerization initiated by nucleophiles. The N-carboxyanhydride ring is opened by the nucleophile, leading to the formation of a polypeptide chain. The polymerization process is highly controlled, allowing for the synthesis of polypeptides with predictable molecular weights and narrow dispersity . The molecular interactions between the propagating polypeptide and the monomer play a crucial role in the acceleration of the polymerization .
Comparison with Similar Compounds
3R-Benzyl-L-glutamate NCA is compared with other similar compounds such as:
β-Benzyl-L-aspartate NCA: Similar to this compound, this compound is used in the synthesis of polypeptides but has different side chain properties.
O-Benzyl-L-serine NCA: This compound also undergoes ring-opening polymerization to form polypeptides with unique properties.
Nε-Benzyloxycarbonyl-L-lysine NCA: Used for synthesizing polypeptides with lysine residues, offering different functionalization possibilities.
Uniqueness: this compound is unique due to its ability to form polypeptides with a high degree of control over molecular weight and structure. The benzyl group provides additional functionality, allowing for further modifications and applications .
Properties
Molecular Formula |
C13H13NO5 |
---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
(3R)-3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]-4-phenylbutanoic acid |
InChI |
InChI=1S/C13H13NO5/c15-10(16)7-9(6-8-4-2-1-3-5-8)11-12(17)19-13(18)14-11/h1-5,9,11H,6-7H2,(H,14,18)(H,15,16)/t9-,11+/m1/s1 |
InChI Key |
KIKSJGUAZOUJIU-KOLCDFICSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CC(=O)O)[C@H]2C(=O)OC(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)C2C(=O)OC(=O)N2 |
Origin of Product |
United States |
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